N-butyl-N-cinnamylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-3-phenylprop-2-enyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-10,14H,2-3,11-12H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZYKBHEGUJORL-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-butyl-N-cinnamylamine

Introduction

N-butyl-N-cinnamylamine is a tertiary amine featuring both an aliphatic n-butyl group and an aromatic, unsaturated cinnamyl group attached to a central nitrogen atom. This unique combination of functionalities—a nucleophilic/basic amine center, a reactive alkene, and an aromatic ring—makes it a valuable and versatile building block in organic synthesis. Its structure suggests potential applications in the development of novel pharmaceuticals, agrochemicals, and materials where tuning properties like lipophilicity, reactivity, and molecular conformation is critical. Cinnamylamine and its derivatives are recognized as important precursors for biologically active molecules and energetic materials.[1]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and characterization. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Structure and Physicochemical Properties

The structural architecture of this compound dictates its chemical behavior. The nitrogen atom's lone pair of electrons confers basicity and nucleophilicity, the cinnamyl group's conjugated π-system offers sites for electrophilic addition and substitution, and the butyl group enhances solubility in nonpolar organic solvents.

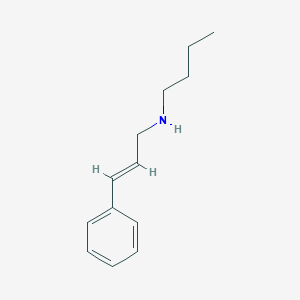

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Method |

| IUPAC Name | N-butyl-3-phenylprop-2-en-1-amine | IUPAC Nomenclature |

| Molecular Formula | C₁₃H₁₉N | Calculated |

| Molecular Weight | 189.30 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from analogs[2][3][4] |

| Boiling Point | Estimated 280-300 °C | Estimation based on analogs |

| Density | Estimated 0.9 - 0.95 g/mL | Estimation based on analogs |

| Solubility | Soluble in most organic solvents; Insoluble in water. | Inferred from structure[3] |

| logP (Octanol/Water) | Estimated 3.5 - 4.5 | Estimation based on analogs |

Note: Experimental data for this specific compound is not widely published. Estimated values are derived from structurally similar compounds like tributylamine[4], n-butylamine[3], and cinnamylamine[5].

Synthesis and Reactivity

Synthetic Pathway: Reductive Amination

A robust and common method for synthesizing tertiary amines like this compound is through reductive amination. This process involves the reaction of a primary amine (n-butylamine) with an aldehyde (cinnamaldehyde). The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the target amine. Sodium triacetoxyborohydride (STAB) is an excellent choice for the reducing agent in this context because it is mild, selective for imines over aldehydes, and does not react violently with the protic solvents that may be present.

Caption: Workflow for Synthesis via Reductive Amination.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional regions:

-

The Nitrogen Atom: The lone pair of electrons on the nitrogen makes the molecule a Brønsted-Lowry base (pKa of the conjugate acid is estimated to be around 10-11, similar to other trialkylamines) and a potent nucleophile. It readily reacts with acids to form ammonium salts and can be alkylated or acylated.[3]

-

The Alkene Double Bond: The carbon-carbon double bond in the cinnamyl group is susceptible to electrophilic addition reactions. It can be hydrogenated to the corresponding saturated amine, halogenated, or undergo epoxidation.

-

The Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the amine functionality can complicate these reactions by coordinating with Lewis acid catalysts.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized this compound requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Workflow for Analytical Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.

-

Aromatic Protons: Multiplets between δ 7.2-7.5 ppm (5H, corresponding to the phenyl group).

-

Vinylic Protons: Two signals between δ 6.0-6.8 ppm (2H, from the -CH=CH- group), likely appearing as doublets or doublets of triplets due to coupling with each other and the adjacent methylene group.

-

Methylene Protons (Cinnamyl): A doublet around δ 3.2-3.4 ppm (2H, -N-CH₂-CH=), coupled to the adjacent vinylic proton.

-

Methylene Protons (Butyl, α to N): A triplet around δ 2.4-2.6 ppm (2H, -N-CH₂-CH₂-), deshielded by the adjacent nitrogen.[6]

-

Methylene Protons (Butyl, internal): Multiplets between δ 1.3-1.6 ppm (4H).

-

Methyl Protons (Butyl): A triplet around δ 0.9 ppm (3H).

-

-

¹³C NMR: The carbon spectrum will corroborate the structure.

-

Aromatic Carbons: Signals between δ 125-140 ppm.

-

Vinylic Carbons: Signals between δ 120-135 ppm.

-

Aliphatic Carbons: Carbons attached to nitrogen will appear deshielded (δ 50-60 ppm), while the rest of the butyl chain will be further upfield (δ 13-35 ppm).[6]

-

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying functional groups.[7]

-

~3050-3080 cm⁻¹: Aromatic and vinylic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the butyl group.

-

~1640-1660 cm⁻¹: C=C stretching of the alkene.

-

~1450-1600 cm⁻¹: Aromatic C=C stretching.

-

~1000-1250 cm⁻¹: C-N stretching.[6]

-

Absence of Signal ~3300-3500 cm⁻¹: Critically, the absence of a broad or sharp peak in this region confirms the tertiary nature of the amine, as there are no N-H bonds.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation data.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z = 189.

-

Nitrogen Rule: The odd molecular weight is consistent with the presence of a single nitrogen atom in the molecule.[9]

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of a butyl radical (m/z = 132), loss of a propyl radical from the butyl chain (m/z = 146), and a prominent peak from the stable benzyl or tropylium cation (m/z = 91). The base peak is likely to be a fragment resulting from alpha-cleavage adjacent to the nitrogen.

Experimental Protocols

Protocol: Synthesis of this compound

Causality: This protocol uses a 1:1.1:1.2 molar ratio of aldehyde:amine:reducing agent to ensure complete consumption of the limiting aldehyde, with a slight excess of the amine and reducing agent. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under these conditions.

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1.32 g, 10 mmol). Dissolve it in 50 mL of anhydrous dichloromethane (DCM).

-

Amine Addition: Add n-butylamine (0.80 g, 11 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (2.54 g, 12 mmol).

-

Expert Insight: STAB is added after imine formation is established. Its mild nature prevents over-reduction of the starting aldehyde.

-

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cinnamaldehyde spot disappears.

-

Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol: Analytical Characterization

-

NMR Sample Prep: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer to an NMR tube for ¹H and ¹³C analysis.

-

IR Sample Prep: Apply a thin film of the neat liquid product onto a salt plate (NaCl or KBr) and acquire the spectrum using an FTIR spectrometer.

-

MS Sample Prep: Prepare a dilute solution (~1 mg/mL) of the product in a suitable volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Safety, Handling, and Storage

While specific toxicology data for this compound is not available, its structure suggests hazards based on its components. n-Butylamine is flammable, corrosive, and toxic.[10][11] Aromatic amines can also be irritants.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[12][13] Wear safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] In case of skin contact, wash immediately with soap and plenty of water.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12][13] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. Its well-defined reactive sites—the amine, the alkene, and the aromatic ring—allow for a wide range of chemical transformations. Understanding its core physical properties, predictable spectroscopic signatures, and reliable synthetic routes is paramount for its effective application. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

Loba Chemie. (n.d.). n-BUTYLAMINE AR. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Butylamine. [Link]

-

National Center for Biotechnology Information. (n.d.). Butylamine. PubChem Compound Summary for CID 8007. [Link]

-

Yin, J., et al. (2021). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. Journal of Biological Engineering. [Link]

-

National Center for Biotechnology Information. (n.d.). Cinnamylamine. PubChem Compound Summary for CID 6008559. [Link]

-

Wikipedia. (n.d.). n-Butylamine. [Link]

-

ResearchGate. (n.d.). Construction of cinnamylamine biosynthetic pathway using cinnamaldehyde...[Link]

-

Wang, S., et al. (2023). Synergistic improvement of cinnamylamine production by metabolic regulation. Journal of Industrial Microbiology & Biotechnology. [Link]

-

Chemistry LibreTexts. (2024-03-24). 24.10: Spectroscopy of Amines. [Link]

-

Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Cheméo. (n.d.). Chemical Properties of n-Amyl-n-butyl amine (CAS 39536-61-3). [Link]

-

National Center for Biotechnology Information. (n.d.). Tributylamine. PubChem Compound Summary for CID 7622. [Link]

-

ChemComplete. (2019-10-14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

Sources

- 1. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. n-Butylamine - Wikipedia [en.wikipedia.org]

- 4. Tributylamine | C12H27N | CID 7622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cinnamylamine | C9H11N | CID 6008559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. youtube.com [youtube.com]

- 9. lehigh.edu [lehigh.edu]

- 10. N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of N-butyl-N-cinnamylamine

Introduction

N-butyl-N-cinnamylamine is a secondary amine of interest in various fields of chemical research, including the synthesis of bioactive compounds and materials science. A thorough understanding of its molecular structure is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise structure and connectivity of this molecule. This guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the interpretation of its spectra for researchers, scientists, and professionals in drug development.

The structural elucidation of this compound relies on the synergistic information obtained from these distinct spectroscopic methods. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation patterns, confirming the overall structure.

Molecular Structure of this compound

To fully interpret the spectroscopic data, a clear understanding of the molecule's structure is essential.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon and hydrogen atoms within a molecule.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons in the cinnamyl and butyl groups, as well as the N-H proton.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-resolution NMR spectrometer (e.g., 400 or 600 MHz).[1] Tetramethylsilane (TMS) is used as an internal standard.

Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~6.5 | Doublet of triplets | 1H | Vinylic proton (=CH-Ph) |

| ~6.2 | Doublet of triplets | 1H | Vinylic proton (-CH=) |

| ~3.4 | Doublet | 2H | Methylene protons adjacent to nitrogen (-N-CH₂-CH=) |

| ~2.6 | Triplet | 2H | Methylene protons adjacent to nitrogen (-N-CH₂-CH₂-) |

| ~1.5 | Multiplet | 2H | Methylene protons (-CH₂-CH₂-CH₃) |

| ~1.3 | Multiplet | 2H | Methylene protons (-CH₂-CH₃) |

| ~0.9 | Triplet | 3H | Methyl protons (-CH₃) |

| Variable (~1-2) | Broad singlet | 1H | N-H proton |

-

Aromatic Protons (δ 7.2-7.4): The multiplet in this region corresponds to the five protons of the phenyl group.

-

Vinylic Protons (δ ~6.2-6.5): The two vinylic protons of the cinnamyl group appear as distinct signals due to their different chemical environments and coupling to each other and the adjacent methylene protons.

-

Methylene Protons (δ 3.4 and 2.6): The protons on the carbons directly attached to the nitrogen atom are deshielded and appear at higher chemical shifts.

-

Alkyl Protons (δ 0.9-1.5): The protons of the butyl chain appear in the typical aliphatic region.

-

N-H Proton (δ ~1-2): The chemical shift of the N-H proton can vary depending on concentration and solvent due to hydrogen bonding.[2][3][4] It often appears as a broad singlet.[3][4]

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | Quaternary aromatic carbon (C-ipso) |

| ~128.5 | Aromatic carbons (C-ortho, C-meta) |

| ~127 | Aromatic carbon (C-para) |

| ~131 | Vinylic carbon (=CH-Ph) |

| ~126 | Vinylic carbon (-CH=) |

| ~52 | Methylene carbon adjacent to nitrogen (-N-CH₂-CH=) |

| ~49 | Methylene carbon adjacent to nitrogen (-N-CH₂-CH₂-) |

| ~32 | Methylene carbon (-CH₂-CH₂-CH₃) |

| ~20 | Methylene carbon (-CH₂-CH₃) |

| ~14 | Methyl carbon (-CH₃) |

-

Aromatic and Vinylic Carbons (δ 126-137): These carbons appear in the downfield region of the spectrum.

-

Aliphatic Carbons (δ 14-52): The carbons of the butyl group and the methylene of the cinnamyl group attached to the nitrogen appear in the upfield region. The carbons closer to the electronegative nitrogen atom are more deshielded.[5][6][7]

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film, which is then analyzed by an FTIR spectrometer.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Weak to Medium, Sharp | N-H stretch (secondary amine) |

| ~3080-3010 | Medium | C-H stretch (aromatic and vinylic) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1150-1050 | Medium | C-N stretch |

| ~970 | Strong | C-H bend (trans-alkene, out-of-plane) |

| ~750, 690 | Strong | C-H bend (monosubstituted benzene, out-of-plane) |

-

N-H Stretch (~3300-3400 cm⁻¹): The presence of a weak to medium, sharp absorption in this region is characteristic of a secondary amine.[2][3][4][8][9]

-

C-H Stretches (~3080-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the sp² hybridized C-H bonds of the aromatic ring and the double bond, while the strong absorptions below 3000 cm⁻¹ are from the sp³ hybridized C-H bonds of the butyl and cinnamyl methylene groups.

-

C=C Stretches (~1650-1450 cm⁻¹): These absorptions confirm the presence of the alkene and the aromatic ring.

-

C-N Stretch (~1150-1050 cm⁻¹): This peak indicates the presence of the amine functional group.[2]

-

Out-of-Plane Bends (~970-690 cm⁻¹): The strong bands in this region are highly diagnostic for the substitution patterns of the alkene (trans) and the aromatic ring (monosubstituted).

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Data Interpretation:

-

Molecular Ion Peak ([M+H]⁺): For this compound (C₁₃H₁₉N), the molecular weight is 189.30 g/mol . The ESI mass spectrum will show a prominent peak at m/z 190.16, corresponding to the protonated molecule. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the structure.[4][9]

-

Major Fragmentation Pathways: The fragmentation of this compound will likely proceed through several key pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[4] This can lead to the formation of several stable carbocations.

-

Loss of a propyl radical (•C₃H₇) from the butyl group would result in a fragment at m/z 146.

-

Loss of a butyl radical (•C₄H₉) would lead to a fragment at m/z 132.

-

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the vinyl group can lead to the formation of a stable tropylium ion at m/z 91.

-

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of the molecular structure of this compound. Each technique offers unique and complementary information, and together they form a powerful analytical toolkit for the modern chemist. The data presented in this guide serve as a valuable reference for researchers and scientists working with this compound, ensuring its correct identification and facilitating its use in further scientific endeavors.

References

-

Morsch, L. (2019). 25.5 Spectroscopic Properties of Amines. Chemistry LibreTexts. [Link]

-

Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Di Micco, S., et al. (2022). NMR-Driven Identification of Cinnamon Bud and Bark Components With Anti-Aβ Activity. Frontiers in Nutrition. [Link]

Sources

- 1. NMR-Driven Identification of Cinnamon Bud and Bark Components With Anti-Aβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Solubility and stability of N-butyl-N-cinnamylamine in various solvents

An In-depth Technical Guide to the Solubility and Stability Profiling of N-butyl-N-cinnamylamine

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, a molecule of interest for researchers in drug development and chemical synthesis. In the absence of extensive public data for this specific molecule, this document serves as a first-principles guide, detailing the necessary protocols and scientific rationale for its complete physicochemical characterization. We will explore predictive assessments based on its chemical structure, followed by detailed, step-by-step experimental protocols for determining its solubility in various solvent systems and its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary tools to establish a robust quality profile for this compound.

Introduction: The Need for Comprehensive Physicochemical Profiling

This compound is a tertiary amine featuring both a saturated alkyl chain (n-butyl) and an unsaturated aromatic group (cinnamyl). Its structural motifs suggest potential applications in medicinal chemistry and materials science. However, before any compound can be advanced in a development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are critical determinants of a compound's viability, influencing its formulation, delivery, shelf-life, and biological activity.

This guide will provide the scientific underpinnings and practical methodologies to:

-

Predict and experimentally determine the solubility profile of this compound.

-

Establish its intrinsic stability and identify potential degradation pathways through forced degradation studies.

-

Develop a stability-indicating analytical method for its accurate quantification.

Predicted Physicochemical Properties of this compound

A preliminary assessment of the molecule's structure can guide experimental design.

-

Molecular Structure:

-

Polarity and Solubility: The molecule possesses a polar tertiary amine group capable of acting as a hydrogen bond acceptor. However, the bulky non-polar n-butyl group and the largely hydrophobic cinnamyl group (with its phenyl ring and hydrocarbon chain) will significantly influence its solubility. It is predicted that this compound will exhibit good solubility in a range of organic solvents, from non-polar (like toluene and hexanes) to polar aprotic (like acetonitrile and ethyl acetate) and polar protic (like ethanol and isopropanol).[1] Its solubility in aqueous media is expected to be low.

-

Basicity: The tertiary amine group confers basic properties to the molecule.[2] The lone pair of electrons on the nitrogen atom can accept a proton. This means its aqueous solubility will be highly pH-dependent. In acidic conditions, the amine will be protonated to form an ammonium salt, which is expected to be significantly more water-soluble.

-

Potential for Degradation: The cinnamyl group contains a carbon-carbon double bond, which is susceptible to oxidation. The allylic position (the C-N bond adjacent to the double bond) could also be a point of reactivity. Furthermore, the molecule may be sensitive to light (photolysis) due to the conjugated system of the cinnamyl group.

Protocol for Comprehensive Solubility Assessment

The objective is to determine the equilibrium solubility of this compound in a variety of relevant solvents. The shake-flask method is a widely accepted standard for this purpose.[3][4]

Rationale for Solvent Selection

A diverse panel of solvents should be chosen to represent a range of polarities and functionalities, which is crucial for pre-formulation development.[5]

| Solvent Class | Examples | Rationale |

| Non-Polar | n-Hexane, Toluene | To assess solubility in hydrophobic environments. |

| Polar Aprotic | Acetonitrile (ACN), Ethyl Acetate, Tetrahydrofuran (THF) | Common solvents in synthesis and chromatography. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Important for formulations and as reaction media. |

| Aqueous Buffers | pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer) | To determine pH-dependent solubility as per biopharmaceutical guidelines.[6] |

Experimental Workflow: Shake-Flask Method

The following diagram outlines the standard shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set at a constant temperature (typically 25 °C and/or 37 °C) for a sufficient duration (24 to 48 hours) to reach equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of this compound using a pre-validated HPLC-UV or LC-MS/MS method against a calibration curve of known standards.[5][7]

Data Presentation

Results should be tabulated clearly, reporting the mean solubility and standard deviation from at least triplicate measurements.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| n-Hexane | 25 | Experimental Data | Calculated Data |

| Toluene | 25 | Experimental Data | Calculated Data |

| Acetonitrile | 25 | Experimental Data | Calculated Data |

| Methanol | 25 | Experimental Data | Calculated Data |

| pH 1.2 Buffer | 37 | Experimental Data | Calculated Data |

| pH 6.8 Buffer | 37 | Experimental Data | Calculated Data |

Stability Assessment and Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[8][9][10] The conditions described are based on ICH guideline Q1A(R2).[11][12]

Development of a Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[13] High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the technique of choice.

-

Methodology: A reverse-phase HPLC method should be developed. A C18 column is a good starting point. The mobile phase will likely consist of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it can separate the parent compound from all significant degradation products.

Forced Degradation Experimental Design

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that secondary and tertiary degradation products are not generated in significant amounts.[13]

Caption: Forced Degradation Study Workflow.

Step-by-Step Protocols for Stress Conditions

For each condition, a solution of this compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is prepared and subjected to the stress. A control sample, protected from the stress condition, is stored at 4°C.

-

Acid Hydrolysis:

-

Mix the drug solution with an equal volume of 0.1 N HCl.

-

Heat at a controlled temperature (e.g., 60-80 °C).

-

Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

-

Neutralize the sample with an equivalent amount of base before analysis.

-

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Mix the drug solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

-

Keep at room temperature and monitor at several time points.

-

The double bond in the cinnamyl group is a likely target for oxidation.

-

-

Thermal Degradation:

-

Store the drug solution in a temperature-controlled oven (e.g., 80 °C).

-

For solid-state thermal stress, place the neat powder in an oven.

-

Analyze at set intervals.

-

-

Photostability:

-

Expose the drug solution and solid powder to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]

-

A parallel sample wrapped in aluminum foil serves as the dark control.

-

Data Analysis and Presentation

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Conditions | Time (hours) | % Assay of Parent | % Degradation | Major Degradation Products (RT) |

| Acid Hydrolysis | 0.1 N HCl, 80°C | 24 | Data | Data | Data |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 12 | Data | Data | Data |

| Oxidation | 3% H₂O₂, RT | 24 | Data | Data | Data |

| Thermal (Solution) | 80°C | 48 | Data | Data | Data |

| Photolytic | ICH Q1B | - | Data | Data | Data |

Conclusion

This guide outlines a rigorous, systematic approach to characterizing the solubility and stability of this compound. By following these detailed protocols, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process or any other application of this compound. The predictive analysis based on its structure provides a logical starting point, while the empirical data generated from the described solubility and forced degradation studies will establish a definitive physicochemical profile. This foundational knowledge is indispensable for formulation development, defining storage conditions, and ensuring the overall quality, safety, and efficacy of any potential product.

References

- ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).

- ICH. (n.d.). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.

- European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Bavishi, B. (2012). Ich guidelines for stability studies 1. Slideshare.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Kovačević, I., et al. (2018).

- World Health Organiz

- Pawar, P. A., et al. (2013).

- MedCrave online. (2016).

- Wikipedia. (n.d.). n-Butylamine.

- RJPT. (n.d.).

- PharmaInfo. (n.d.).

- Blessy, M., et al. (n.d.).

- University of Calgary. (2023). Solubility of Organic Compounds.

- Sigma-Aldrich. (n.d.).

- Guha, R. (2010).

- Ali, N. W., et al. (2016). LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products.

- Ali, N. W., et al. (2025). LC-MS as a Stability-Indicating Method for Analysis of Hyoscine N-Butyl Bromide under Stress Degradation Conditions with Identification of Degradation Products.

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. n-Butylamine - Wikipedia [en.wikipedia.org]

- 3. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. who.int [who.int]

- 7. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. pharmainfo.in [pharmainfo.in]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Analytical methods for the quantification of N-butyl-N-cinnamylamine.

An Application Note and Protocol for the Quantification of N-butyl-N-cinnamylamine

Authored by: A Senior Application Scientist

Introduction

This compound is a secondary amine with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is essential for quality control, process monitoring, and research and development. This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and are designed to be self-validating, adhering to the principles of scientific integrity and trustworthiness as outlined in the ICH guidelines.[1][2][3]

The chemical structure of this compound, featuring a butyl group and a cinnamyl group attached to a nitrogen atom, presents unique analytical considerations. The cinnamyl moiety, with its phenyl ring and conjugated double bond, provides a strong chromophore, making it amenable to UV-based detection methods.

This guide details two primary analytical techniques for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method that provides both quantitative data and structural confirmation.

Additionally, a simpler UV-Vis spectrophotometric method is described for rapid screening purposes. Each method is presented with a detailed protocol, an explanation of the underlying principles, and guidance on method validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Applicability

This HPLC-UV method is designed for the accurate quantification of this compound in solution. The method leverages the inherent UV absorbance of the cinnamyl group, allowing for direct detection without the need for derivatization.[4][5] Separation is achieved on a reversed-phase C18 column, which is well-suited for retaining and separating moderately non-polar compounds like this compound. This method is applicable for routine quality control, stability studies, and purity assessments.

Experimental Workflow: HPLC-UV Method

Caption: Workflow for the HPLC-UV quantification of this compound.

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Data Acquisition and Processing Software: To control the HPLC system and process the chromatograms.

-

Analytical Balance: For accurate weighing of standards.

-

Volumetric Flasks and Pipettes: Class A, for the preparation of standards and samples.

-

Syringe Filters: 0.45 µm, for sample filtration.

Reagents and Standards

-

This compound reference standard: Of known purity.

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade, purified (e.g., Milli-Q or equivalent).

-

Formic Acid: ACS grade or higher.

Protocol

1. Standard Stock Solution Preparation (e.g., 1000 µg/mL):

- Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

- Dissolve and dilute to volume with acetonitrile. This is the stock solution.

2. Working Standard Solutions Preparation:

- Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

- Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile or mobile phase) to an expected concentration within the calibration range.

- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

4. HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 60% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

5. Data Analysis:

- Inject the working standard solutions to generate a calibration curve by plotting the peak area versus the concentration.

- Inject the sample solutions.

- Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation (as per ICH Q2(R2))[2][6]

| Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability (intra-day) ≤ 2.0%, Intermediate Precision (inter-day) ≤ 3.0% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., flow rate ±10%, column temperature ±5°C). |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Applicability

This GC-MS method provides a highly selective and sensitive approach for the quantification and confirmation of this compound. The compound is volatilized in the heated injector and separated on a capillary column. The mass spectrometer provides detection and structural information, making this method ideal for trace analysis and for samples in complex matrices. While derivatization can be employed for amines in GC-MS, the molecular weight and structure of this compound should allow for direct analysis with an appropriate column.[6][7][8]

Experimental Workflow: GC-MS Method

Caption: Workflow for the GC-MS analysis of this compound.

Instrumentation and Materials

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Data System: For instrument control, data acquisition, and processing.

-

Autosampler: For reproducible injections.

-

Vials and Caps: 2 mL, with PTFE-lined septa.

Reagents and Standards

-

This compound reference standard: Of known purity.

-

Methanol or Ethyl Acetate: GC grade or higher.

-

Internal Standard (optional): A structurally similar compound not present in the sample (e.g., N-propyl-N-cinnamylamine).

Protocol

1. Standard Stock Solution Preparation (e.g., 1000 µg/mL):

- Prepare as described in the HPLC method, using methanol or ethyl acetate as the solvent.

2. Working Standard Solutions Preparation:

- Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

- If using an internal standard, add it to each standard and sample at a constant concentration.

3. Sample Preparation:

- Dissolve the sample in the chosen solvent to an expected concentration within the calibration range.

- Ensure the sample is free of particulates before injection.

4. GC-MS Conditions:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification |

5. Data Analysis:

- For quantification, use SIM mode monitoring characteristic ions of this compound (e.g., the molecular ion and major fragment ions).

- Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration.

- Determine the concentration in samples from the calibration curve.

Method Validation (as per ICH Q2(R2))[2][6][10]

| Parameter | Acceptance Criteria |

| Specificity | Unique retention time and mass spectrum compared to blank and placebo. |

| Linearity | Correlation coefficient (r²) ≥ 0.995. |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (% RSD) | Repeatability ≤ 5.0%, Intermediate Precision ≤ 10.0% |

| LOD and LOQ | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). |

| Robustness | Insensitive to minor changes in inlet temperature and oven ramp rate. |

Method 3: UV-Vis Spectrophotometry (Screening Method)

Principle and Applicability

This method provides a rapid and simple means for the estimation of this compound in solution, based on the UV absorbance of the cinnamyl group.[9][10] It is best suited for samples where this compound is the primary absorbing species and is not intended for the analysis of complex mixtures due to its lack of specificity.

Instrumentation and Materials

-

UV-Vis Spectrophotometer: Double beam, with matched quartz cuvettes (1 cm path length).

-

Solvent: A UV-transparent solvent such as ethanol or methanol.

Protocol

1. Determine λmax:

- Prepare a dilute solution of this compound in the chosen solvent.

- Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

2. Prepare Calibration Standards:

- Prepare a series of standards in the chosen solvent with concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0 AU).

3. Measure Absorbance:

- Measure the absorbance of each standard and the sample solution at the determined λmax, using the solvent as a blank.

4. Quantify:

- Create a calibration curve of absorbance versus concentration.

- Determine the concentration of the sample from its absorbance.

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation. The HPLC-UV method is recommended for routine quality control, while the GC-MS method offers higher specificity and sensitivity, making it suitable for trace analysis and confirmatory purposes. The UV-Vis spectrophotometric method can be used for rapid screening. For all methods, proper validation is crucial to ensure data integrity and reliability.[3]

References

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Mitra, S., & Das, S. (1983). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst, 108(1289), 955-958. Retrieved from [Link]

-

Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

-

ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

-

Robbins, W. R., & Adams, W. C. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of chromatographic science, 30(10), 399–404. Retrieved from [Link]

-

Kim, M., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules, 29(1), 234. Retrieved from [Link]

-

Lee, S. H., et al. (2011). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Korean journal for food science of animal resources, 31(6), 943–951. Retrieved from [Link]

-

Varga, Z., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Periodica Polytechnica Chemical Engineering, 59(3), 205-211. Retrieved from [Link]

-

Li, Y., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Alimentaria, 49(4), 438-445. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

-

ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved from [Link]

- Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids.

-

An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 363-373. Retrieved from [Link]

-

American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]

-

MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Retrieved from [Link]

-

ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

- Books. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.

-

Rasayan Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. Retrieved from [Link]

-

Chromatography Forum. (2008). GC MS of underivatised amines. Retrieved from [Link]

-

Analytical Method. (n.d.). n-Butylamine by GC/FID. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (1994). n-BUTYLAMINE 2012. Retrieved from [Link]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. akjournals.com [akjournals.com]

- 6. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 8. GC MS of underivatised amines - Chromatography Forum [chromforum.org]

- 9. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of N-butyl-N-cinnamylamine

Abstract

This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-butyl-N-cinnamylamine. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in bulk drug substances and as a starting point for formulation analysis. The protocol herein provides a comprehensive guide to method development, validation, and implementation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction: The Analytical Imperative for this compound

This compound is a secondary amine containing both a butyl group and a cinnamyl group. The presence of the cinnamyl moiety, with its phenyl ring and conjugated double bond, imparts significant UV absorbance, making HPLC with UV detection a suitable analytical technique. Accurate quantification of this compound is critical in drug development and manufacturing for ensuring product quality, stability, and safety.

The development of a robust, stability-indicating HPLC method is paramount. Such a method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and any process-related impurities. This application note provides a foundational method that has been logically developed based on the physicochemical properties of the analyte and established chromatographic principles.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development hinges on a thorough understanding of the analyte's properties.

-

Chemical Structure: this compound possesses a basic secondary amine functional group and a non-polar cinnamyl group. The amine group's basicity (pKa is likely in the range of 9-11, similar to other secondary amines) means that the mobile phase pH will significantly influence its retention and peak shape.[5] The cinnamyl group provides a strong chromophore for UV detection.

-

Polarity: The molecule has both polar (amine) and non-polar (butyl and cinnamyl groups) regions, making it well-suited for reversed-phase chromatography.

-

UV Absorbance: The conjugated system in the cinnamyl group is expected to have a UV absorbance maximum (λmax) in the range of 250-290 nm, similar to cinnamaldehyde and related compounds.[6][7]

Recommended HPLC Method

Rationale for Method Component Selection

-

Column: A C18 column is the workhorse of reversed-phase HPLC and is an excellent starting point for this analyte due to its hydrophobic nature.[8][9] The alkyl chains of the stationary phase will interact with the non-polar butyl and cinnamyl groups of the analyte.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.[10][11]

-

Organic Modifier: Acetonitrile is chosen for its low viscosity, low UV cutoff, and good elution strength.

-

Aqueous Phase: A phosphate buffer is selected to control the mobile phase pH. Operating at a low pH (e.g., pH 3.0) will ensure the secondary amine is protonated, leading to more consistent interactions with the stationary phase and improved peak shape by minimizing silanol interactions.[12]

-

-

Detection: Based on the cinnamyl chromophore, a detection wavelength of 254 nm is proposed as a starting point, with the option to optimize by determining the λmax of this compound.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Run Time | 15 minutes |

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.05 M Potassium Phosphate, pH 3.0):

-

Weigh 6.8 g of potassium phosphate monobasic and dissolve in 1 L of HPLC-grade water.

-

Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

-

Filter through a 0.45 µm membrane filter before use.

Mobile Phase B (Acetonitrile):

-

Use HPLC-grade acetonitrile.

-

Filter through a 0.45 µm membrane filter before use.

Diluent:

-

A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

Working Standard Solution (100 µg/mL):

-

Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to volume with the diluent.

Sample Preparation:

-

Accurately weigh a portion of the sample equivalent to 100 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 5. n-Butylamine - Wikipedia [en.wikipedia.org]

- 6. jmpas.com [jmpas.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. teledyneisco.com [teledyneisco.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 12. agilent.com [agilent.com]

The Strategic Utility of N-Butyl-N-cinnamylamine in Modern Heterocyclic Synthesis: Application Notes and Protocols

Introduction: N-Butyl-N-cinnamylamine as a Versatile Synthon

In the landscape of contemporary organic synthesis, the quest for efficient and modular routes to complex molecular architectures is paramount, particularly in the realm of drug discovery and materials science. Nitrogen-containing heterocycles form the backbone of a vast array of pharmaceuticals and biologically active compounds.[1] this compound, a secondary amine bearing both a flexible butyl group and a reactive cinnamyl moiety, emerges as a highly versatile and strategic building block for the construction of diverse heterocyclic scaffolds.

The unique electronic and structural features of this compound make it an ideal substrate for a range of modern synthetic transformations. The nucleophilic nitrogen atom, the electron-rich styrenyl system, and the allylic protons provide multiple points of reactivity that can be selectively harnessed to forge new carbon-carbon and carbon-nitrogen bonds. The N-butyl group, while often a spectator, plays a crucial role in modulating the solubility and steric profile of the molecule and its intermediates, which can be advantageous in optimizing reaction conditions and influencing stereochemical outcomes.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in the synthesis of valuable heterocyclic compounds. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven experimental protocols, and present data in a clear and accessible format.

Part 1: Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is the logical first step in any synthetic endeavor. This compound can be efficiently prepared via a one-pot reductive amination of cinnamaldehyde with n-butylamine. This method is robust, high-yielding, and avoids the issues of over-alkylation often encountered in direct alkylation methods.[2]

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations.[3]

Materials:

-

Cinnamaldehyde

-

n-Butylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add cinnamaldehyde (1.0 equiv.) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Add n-butylamine (1.1 equiv.) to the solution and stir for 20 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid (0.1 equiv.) can be added to promote this step.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equiv.) in anhydrous DCM.

-

Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. The reaction is typically exothermic. Maintain the temperature at room temperature using a water bath if necessary.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound as a clear oil.

| Reagent | Molar Equiv. | Purpose |

| Cinnamaldehyde | 1.0 | Carbonyl source |

| n-Butylamine | 1.1 | Amine source |

| Acetic Acid | 0.1 (cat.) | Catalyst for imine formation |

| NaBH(OAc)₃ | 1.5 | Reducing agent |

| Dichloromethane | Solvent | Reaction medium |

Part 2: Synthesis of Functionalized Pyrrolidines via [3+2] Cycloaddition

One of the most powerful applications of this compound is in the synthesis of highly substituted pyrrolidines. The pyrrolidine ring is a ubiquitous motif in medicinal chemistry and natural products.[4] This can be achieved through a [3+2] cycloaddition reaction involving an in-situ generated azomethine ylide.[5]

Mechanistic Insight: Azomethine Ylide Formation and Cycloaddition

This compound can serve as a precursor to a nonstabilized azomethine ylide. The general strategy involves the reaction of the secondary amine with an aldehyde, often in the presence of an acid catalyst, to form an iminium ion. Subsequent deprotonation at the carbon alpha to the nitrogen generates the 1,3-dipole (azomethine ylide), which can then react with a suitable dipolarophile (an electron-deficient alkene) in a concerted [3+2] cycloaddition to furnish the pyrrolidine ring.[6]

Sources

- 1. The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of N-butyl-N-cinnamylamine in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Cinnamylamine Derivative

The cinnamylamine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic and steric properties conferred by the α,β-unsaturated chain and the aromatic ring.[1] These structural motifs are derived from naturally occurring compounds like cinnamic acid and cinnamaldehyde.[1] Substituted cinnamylamines have garnered significant interest due to their broad pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] This technical guide delves into the synthesis and application of a specific, yet highly versatile derivative: N-butyl-N-cinnamylamine.

While the broader class of cinnamylamines has been explored, this document provides the first detailed protocols for the synthesis of this compound and its subsequent utilization as a key reagent in the construction of complex organic molecules. We will explore its synthesis via a robust and scalable reductive amination protocol. Following its synthesis, we will demonstrate its application as a nucleophilic building block in the formation of amide bonds, a critical linkage in a vast array of pharmaceuticals.[2] The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cinnamyl moiety in their synthetic endeavors.

Part 1: Synthesis of this compound via Reductive Amination

The synthesis of this compound is efficiently achieved through the reductive amination of cinnamaldehyde with n-butylamine. This one-pot reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to prevent the undesired reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is a mild and selective reducing agent for imines and iminium ions.[3]

Reaction Principle

The reaction commences with the nucleophilic attack of n-butylamine on the carbonyl carbon of cinnamaldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an N-cinnamylidenebutan-1-iminium ion. The hydride from sodium triacetoxyborohydride then selectively reduces the iminium ion to yield the stable this compound. Acetic acid can be used as a catalyst to facilitate both the imine formation and the reduction step.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Cinnamaldehyde (1.0 eq.)

-

n-Butylamine (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cinnamaldehyde (1.0 eq.) in anhydrous dichloromethane.

-

Amine Addition: To the stirred solution, add n-butylamine (1.1 eq.) followed by a catalytic amount of glacial acetic acid.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic, so maintain a controlled temperature with an ice bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the imine and the formation of the product by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Theoretical Yield (g) |

| Cinnamaldehyde | 132.16 | 1.0 | - |

| n-Butylamine | 73.14 | 1.1 | - |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | - |

| This compound | 189.30 | - | (based on 1.0 eq. of cinnamaldehyde) |

Part 2: Application of this compound in Amide Synthesis

With the successful synthesis of this compound, we now turn our attention to its application as a versatile nucleophilic reagent. The secondary amine functionality makes it an ideal candidate for N-acylation reactions to form stable amide bonds.[2] This transformation is fundamental in the synthesis of a wide range of biologically active molecules, including many approved drugs.[4] Here, we present a protocol for the synthesis of N-butyl-N-cinnamoyl-propionamide using propionyl chloride as the acylating agent.

Reaction Principle

The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of propionyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride leaving group, facilitated by a non-nucleophilic base like triethylamine, yields the desired N,N-disubstituted amide.

Caption: N-Acylation of this compound.

Detailed Experimental Protocol

Materials:

-

This compound (1.0 eq.)

-

Propionyl chloride (1.2 eq.)

-

Triethylamine (Et₃N) (1.5 eq.)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add a solution of propionyl chloride (1.2 eq.) in anhydrous dichloromethane to the cooled reaction mixture dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

-

Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-butyl-N-cinnamoyl-propionamide.

Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents |

| This compound | 189.30 | 1.0 |

| Propionyl chloride | 92.52 | 1.2 |

| Triethylamine | 101.19 | 1.5 |

| N-butyl-N-cinnamoyl-propionamide | 245.38 | - |

Conclusion: A Gateway to Novel Chemical Entities

This guide has detailed the synthesis and a primary application of this compound, a versatile building block in organic synthesis. The reductive amination protocol provides a reliable and scalable route to this secondary amine, while the subsequent N-acylation demonstrates its utility in forming robust amide bonds. The cinnamyl moiety, with its inherent biological relevance, makes this compound an attractive starting material for the development of novel therapeutic agents and functional materials. The methodologies presented herein are intended to serve as a foundation for further exploration and innovation by researchers at the forefront of chemical science.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Myers, J. W. (n.d.).

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

- BenchChem. (2025).

- Gunia-Krzyżak, A., Słoczyńska, K., & Pękala, E. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1325–1337.

Sources

Application Notes and Protocols for the Analytical Derivatization of N-butyl-N-cinnamylamine

Introduction: The Analytical Challenge of N-butyl-N-cinnamylamine

This compound is a secondary amine whose analysis can be challenging due to its chemical properties. While its structure lends itself to various analytical techniques, direct analysis, particularly at low concentrations, can be hampered by factors such as poor chromatographic peak shape, low volatility for gas chromatography (GC), and weak chromophores for UV-Vis detection in high-performance liquid chromatography (HPLC). Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a crucial strategy to overcome these limitations.

This technical guide provides a comprehensive overview of derivatization strategies for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind derivatization and provide detailed, field-proven protocols for both GC-MS and HPLC analysis. The methodologies presented herein are designed to be self-validating and are grounded in established chemical principles, supported by authoritative references.

The Rationale for Derivatization

The primary objectives for derivatizing this compound are:

-

Increased Volatility and Thermal Stability for GC Analysis: The secondary amine group can lead to peak tailing on common GC columns due to interactions with active sites. Derivatization masks this polar functional group, increasing the molecule's volatility and thermal stability, which results in sharper, more symmetrical peaks.[1]

-

Enhanced Detectability for HPLC Analysis: this compound possesses a chromophore in its cinnamyl group, but for trace-level quantification, its UV absorbance may be insufficient. Introducing a highly chromophoric or fluorophoric tag via derivatization can significantly amplify the detector response.[2][3]

-

Improved Chromatographic Separation: Derivatization can alter the polarity and size of the analyte, leading to better separation from matrix components and other analytes.[4]

-

Structural Confirmation by Mass Spectrometry (MS): The mass spectral fragmentation patterns of derivatized compounds are often more predictable and informative, aiding in structural elucidation and confirmation.

Derivatization Strategies for GC-MS Analysis